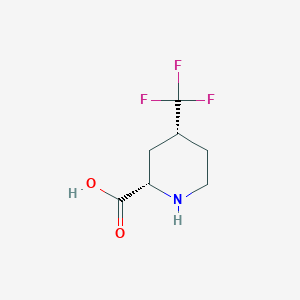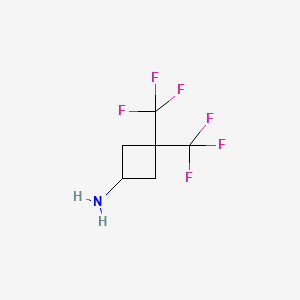![molecular formula C10H12O2Si B7882165 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a trimethylsilyl-ethynyl group and an aldehyde group. This compound is of interest in organic synthesis due to its unique structure, which allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde typically involves the introduction of the trimethylsilyl-ethynyl group to a furan ring followed by the formylation of the furan ring. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the trimethylsilyl-ethynyl group to a furan derivative. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl-ethynyl group can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-[2-(Trimethylsilyl)ethynyl]furan-2-carboxylic acid.
Reduction: 5-[2-(Trimethylsilyl)ethynyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde depends on the specific reactions it undergoes. In general, the trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates during synthesis. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts that can be further transformed into more complex structures.
類似化合物との比較
Similar Compounds
5-Ethynylfuran-2-carbaldehyde: Lacks the trimethylsilyl group, making it less stable and more reactive.
5-(Trimethylsilyl)furan-2-carbaldehyde: Lacks the ethynyl group, limiting its reactivity in certain coupling reactions.
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
5-(2-trimethylsilylethynyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2Si/c1-13(2,3)7-6-9-4-5-10(8-11)12-9/h4-5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDEKANLLJUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(O1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B7882085.png)


![3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine](/img/structure/B7882107.png)




![tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B7882139.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882153.png)


![methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882170.png)
![methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882172.png)
